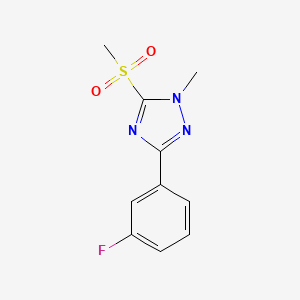

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- is a compound belonging to the triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. This reaction is carried out under metal-free conditions, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound often involves scalable multi-component reactions that provide high yields. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The 1H-1,2,4-triazole scaffold is widely recognized for its biological activity and is a core component in many pharmaceuticals. The specific compound under discussion has shown promise in several areas:

Anticancer Activity

1H-1,2,4-Triazole derivatives have been investigated for their anticancer properties. For instance, compounds incorporating the triazole ring have been linked to the inhibition of various cancer cell lines. A comparative study demonstrated that derivatives of triazole exhibit potent activity against multiple cancer types through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

A derivative of 1H-1,2,4-triazole was tested against non-small cell lung cancer (NSCLC) cells and showed IC50 values in the nanomolar range (0.005 µM), indicating strong inhibitory effects on cell proliferation .

Agricultural Applications

The triazole group is also prominent in agricultural chemistry, particularly as fungicides. Compounds similar to 1H-1,2,4-triazole have been utilized to combat fungal pathogens affecting crops.

Fungicidal Properties

Research indicates that triazole derivatives can effectively inhibit the growth of various plant pathogens. The mechanism often involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.

Data Table: Fungicidal Activity of Triazole Derivatives

| Compound Name | Pathogen Targeted | Inhibition Concentration (µg/mL) |

|---|---|---|

| 1H-1,2,4-Triazole Derivative A | Fusarium oxysporum | 10 |

| 1H-1,2,4-Triazole Derivative B | Phytophthora infestans | 5 |

| 1H-1,2,4-Triazole Derivative C | Botrytis cinerea | 15 |

Material Science Applications

In addition to biological applications, triazoles are valuable in material science for their use in synthesizing polymers and coatings.

Synthesis of Polymers

Triazoles can serve as cross-linking agents in polymer chemistry. Their ability to form stable covalent bonds enhances the mechanical properties of materials.

Case Study:

A study demonstrated that incorporating triazole derivatives into polyurethanes improved thermal stability and mechanical strength. The synthesized materials exhibited enhanced resistance to degradation under thermal stress .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- **1H-1,2,4-Triazole, 3-(3-chlorophenyl)-1-methyl-5-(methylsulfonyl)-

- **1H-1,2,4-Triazole, 3-(3-bromophenyl)-1-methyl-5-(methylsulfonyl)-

- **1H-1,2,4-Triazole, 3-(3-methylphenyl)-1-methyl-5-(methylsulfonyl)-

Uniqueness

Compared to similar compounds, 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- is unique due to the presence of the fluorine atom, which can significantly enhance its physicochemical and pharmacological properties. The fluorine atom can improve the compound’s stability, bioavailability, and binding affinity to molecular targets .

Biological Activity

1H-1,2,4-Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound 1H-1,2,4-triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The compound's structure features a triazole ring substituted with a fluorophenyl group and a methylsulfonyl moiety. This unique configuration plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₁N₃O₂S |

| Molecular Weight | 233.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 1H-1,2,4-triazole derivatives typically involves multi-step reactions. A common method includes the reaction of hydrazine with appropriate carbonyl compounds followed by cyclization. For instance, the synthesis can be achieved through the following steps:

- Formation of Triazole : Reacting hydrazine with an appropriate acyl or aromatic compound.

- Substitution Reactions : Introducing the fluorophenyl and methylsulfonyl groups via electrophilic aromatic substitution or nucleophilic attacks.

Anticancer Activity

Research indicates that 1H-1,2,4-triazoles exhibit promising anticancer properties. A study demonstrated that derivatives with halogen substitutions showed significant antiproliferative activity against various cancer cell lines. Specifically, compounds similar to our target compound have shown IC50 values in the micromolar range against breast and lung cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes linked to cancer progression and inflammation. For instance, studies have shown that certain triazoles can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .

Case Studies

Several case studies highlight the biological activity of triazole compounds:

- Case Study 1 : A derivative of 1H-1,2,4-triazole was tested against human lung carcinoma cells (A549). The study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting effective cytotoxicity .

- Case Study 2 : Another study explored the anti-inflammatory effects of triazole derivatives in animal models. The results indicated a marked decrease in inflammatory markers following treatment with the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Fluorination : The presence of fluorine on the phenyl ring enhances lipophilicity and biological activity.

- Sulfonyl Group : The methylsulfonyl group contributes to increased solubility and may enhance interaction with biological targets.

Properties

CAS No. |

154106-12-4 |

|---|---|

Molecular Formula |

C10H10FN3O2S |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-1-methyl-5-methylsulfonyl-1,2,4-triazole |

InChI |

InChI=1S/C10H10FN3O2S/c1-14-10(17(2,15)16)12-9(13-14)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |

InChI Key |

MKEGAUDAHBKFIZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC(=CC=C2)F)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.